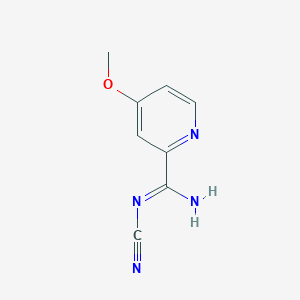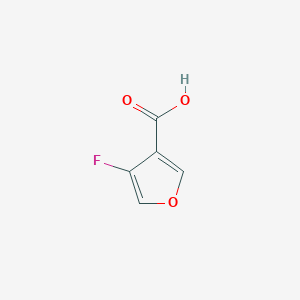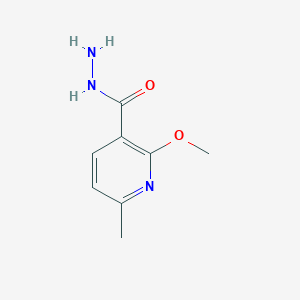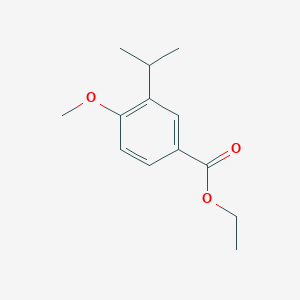
Potassium trifluoro(2-isopropylcyclohexyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-isopropylcyclohexyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The molecular formula of this compound is C9H17BF3K, and it has a molecular weight of 232.13 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-isopropylcyclohexyl)borate can be synthesized through several methods. One common approach involves the reaction of 2-isopropylcyclohexylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and boranes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium trifluoro(2-isopropylcyclohexyl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro(2-isopropylcyclohexyl)borate exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in cross-coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron centers and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Potassium trifluoro(2-isopropylcyclohexyl)borate is unique compared to other similar compounds due to its stability and reactivity under various conditions. Similar compounds include:
Potassium cyclohexyltrifluoroborate: Similar in structure but lacks the isopropyl group, affecting its reactivity and stability.
Potassium isopropyltrifluoroborate: Contains an isopropyl group but lacks the cyclohexyl ring, influencing its chemical properties.
These compounds share some similarities in their reactivity and applications but differ in their specific chemical properties and uses.
Propriétés
Formule moléculaire |
C9H17BF3K |
|---|---|
Poids moléculaire |
232.14 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-propan-2-ylcyclohexyl)boranuide |
InChI |
InChI=1S/C9H17BF3.K/c1-7(2)8-5-3-4-6-9(8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1 |
Clé InChI |
NEVPKBMQZYBSQS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCCC1C(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)









